2-(4-Chlorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
2-(4-Chlorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its tricyclic framework, which includes a diazatricyclo structure, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the reaction of 4-chlorobenzaldehyde with a suitable amine, followed by cyclization and further functional group modifications to achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The exact methods would depend on the scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-Chlorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: shares similarities with other diazatricyclic compounds, such as:
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C21H21ClN2O |
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Molecular Weight |
352.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C21H21ClN2O/c1-20-11-23-13-21(19(20)25,16-5-3-2-4-6-16)14-24(12-20)18(23)15-7-9-17(22)10-8-15/h2-10,18H,11-14H2,1H3 |
InChI Key |
BMTOZMORKJRZJA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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